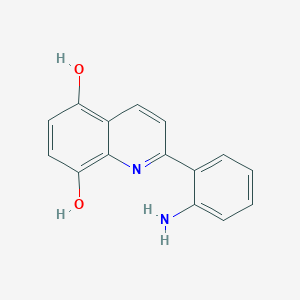
2-(2-Aminophenyl)-5,8-quinolinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)-5,8-quinolinediol is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an aminophenyl group attached to a quinoline core, which is further substituted with hydroxyl groups at the 5 and 8 positions. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-5,8-quinolinediol typically involves the condensation of 2-aminophenyl ketones with appropriate quinoline derivatives. One common method includes the use of 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination to form the desired quinoline structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium hydroxide or hydroxylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-5,8-quinolinediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-5,8-quinolinediol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A simpler compound with similar functional groups but lacking the quinoline core.
2-(2-Aminophenyl)thio)benzoic acid: Another derivative with a different core structure but similar functional groups.
2-Aminobenzothiazole: A heterocyclic compound with similar pharmacological activities.
Uniqueness
2-(2-Aminophenyl)-5,8-quinolinediol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its dual presence of amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
61472-41-1 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(2-aminophenyl)quinoline-5,8-diol |
InChI |
InChI=1S/C15H12N2O2/c16-11-4-2-1-3-9(11)12-6-5-10-13(18)7-8-14(19)15(10)17-12/h1-8,18-19H,16H2 |
InChI Key |
ODATXTGEEOVKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3C=C2)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















